molecular formula C11H11NO3 B12871693 Ethyl 5-aminobenzofuran-3-carboxylate

Ethyl 5-aminobenzofuran-3-carboxylate

Cat. No.: B12871693
M. Wt: 205.21 g/mol
InChI Key: NWNRPVZODSSMIV-UHFFFAOYSA-N
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Description

Ethyl 5-aminobenzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that are widely distributed in nature and exhibit a broad range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-aminobenzofuran-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then reduced to obtain ethyl 5-aminobenzofuran-2-carboxylate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalytic systems to enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-aminobenzofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 5-aminobenzofuran-3-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential as a lead compound in drug development, particularly for its anticancer and antiviral activities.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 5-aminobenzofuran-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Ethyl 5-aminobenzofuran-3-carboxylate can be compared with other benzofuran derivatives such as:

  • Ethyl 3-aminobenzofuran-2-carboxylate
  • Ethyl 5-nitrobenzofuran-2-carboxylate
  • 5-Aminobenzofuran-2-carboxylic acid

Uniqueness: this compound is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 5-amino-1-benzofuran-3-carboxylate

InChI

InChI=1S/C11H11NO3/c1-2-14-11(13)9-6-15-10-4-3-7(12)5-8(9)10/h3-6H,2,12H2,1H3

InChI Key

NWNRPVZODSSMIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC2=C1C=C(C=C2)N

Origin of Product

United States

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